
2-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The compound has a molecular formula of C11H13NO2 and is often used in research due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can be achieved through several methods. One common approach is the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone . Another method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative . These reactions typically require acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes . For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .
Comparación Con Compuestos Similares
2-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: This compound lacks the methyl and carboxylic acid groups, making it less polar and potentially less biologically active.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound has a carboxylic acid group at a different position, which may affect its reactivity and biological activity.
The unique structural features of this compound, such as the presence of both a methyl group and a carboxylic acid group, contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-12-5-4-8-2-3-9(11(13)14)6-10(8)7-12/h2-3,6H,4-5,7H2,1H3,(H,13,14) |
Clave InChI |
VGQMQYBEZDGNSS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1)C=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



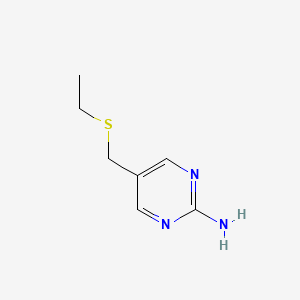
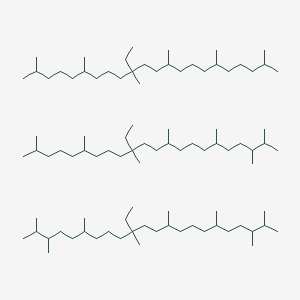
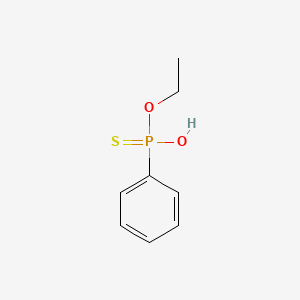
![1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B12103539.png)
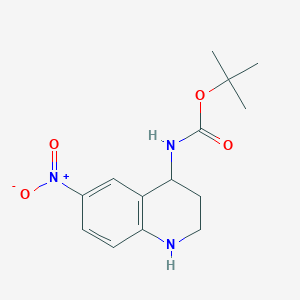
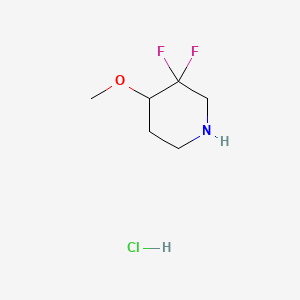

![2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid](/img/structure/B12103563.png)

![6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12103571.png)
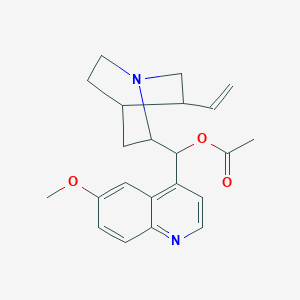
amine](/img/structure/B12103588.png)
![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B12103596.png)
